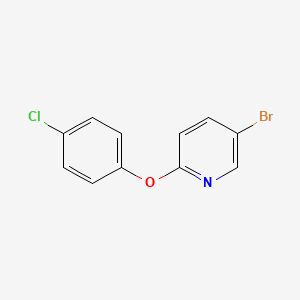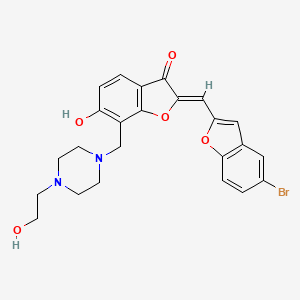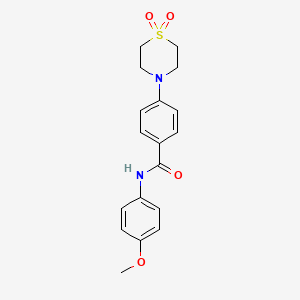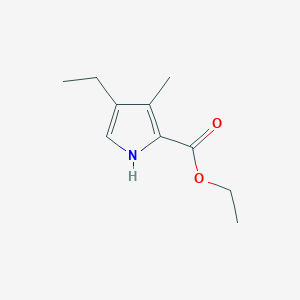
5-Bromo-2-(4-chlorophenoxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(4-chlorophenoxy)pyridine is a chemical compound with the molecular formula C11H7BrClNO. It has a molecular weight of 284.54 . The compound is in liquid form .
Synthesis Analysis
The synthesis of pyridine derivatives like 5-Bromo-2-(4-chlorophenoxy)pyridine is an important area of organic chemistry. Various researchers have focused on preparing this functional scaffold and finding new and improved applications . For instance, one method involves the bromination of 1,3-bis-electrophilic substrate . Another method involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst in the presence of ethanol as the reaction medium .Molecular Structure Analysis
The molecular structure of 5-Bromo-2-(4-chlorophenoxy)pyridine consists of a pyridine ring substituted with a bromo group at the 5th position and a chlorophenoxy group at the 2nd position .Physical And Chemical Properties Analysis
5-Bromo-2-(4-chlorophenoxy)pyridine is a liquid with a melting point of 40-42 °C . It has a molecular weight of 284.54 and a monoisotopic mass of 282.939941 Da .Scientific Research Applications
1. Synthesis and Electronic Properties
5-Bromo-2-(4-chlorophenoxy)pyridine is used in the synthesis of various chemical compounds. For instance, it is utilized in a Pd-catalyzed Suzuki cross-coupling reaction to create derivatives with notable electronic and non-linear optical (NLO) properties. This process is crucial in understanding the reactivity and electronic properties of these compounds (Nazeer et al., 2020).
2. Novel Synthesis Methods
Innovative methods for synthesizing pyridine-containing liquid crystalline compounds have been developed using 5-Bromo-2-(4-chlorophenoxy)pyridine. These methods involve reacting 4-alkylphenylmagnesium bromide with 3-substituted N-ethoxycarbonylpyridinium chloride, resulting in compounds with high α-regioselectivity on the pyridine ring (Chia et al., 2001).
3. Corrosion Inhibition
Derivatives of 5-Bromo-2-(4-chlorophenoxy)pyridine, such as 6-bromo-2-(4-chlorophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine, have been studied for their inhibitory performance against mild steel corrosion. These studies involve weight loss, potentiodynamic polarization, electrochemical impedance spectroscopy, and more, demonstrating high inhibition performance (Saady et al., 2021).
4. Spectroscopic and Biological Studies
Spectroscopic characterization, including Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies, has been performed on 5-Bromo-2-(trifluoromethyl)pyridine. These studies involve examining non-linear optical properties, HOMO-LUMO energies, and antimicrobial activities, providing insight into the structural and functional aspects of these molecules (Vural & Kara, 2017).
5. Quantum Mechanical Investigations
5-Bromo-2-(4-chlorophenoxy)pyridine derivatives have been synthesized and studied using density functional theory (DFT) methods. These studies provide insights into the molecular orbitals, reactivity indices, and potential applications as chiral dopants for liquid crystals. Biological activities of these derivatives, such as anti-thrombolytic and biofilm inhibition activities, have also been investigated (Ahmad et al., 2017).
Safety and Hazards
5-Bromo-2-(4-chlorophenoxy)pyridine is considered hazardous. It can cause severe skin burns and eye damage. Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
5-bromo-2-(4-chlorophenoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClNO/c12-8-1-6-11(14-7-8)15-10-4-2-9(13)3-5-10/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZWAZIZGZLNHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(4-chlorophenoxy)pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2863050.png)

![methyl 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]amino}benzoate](/img/no-structure.png)

![2-(4-(Azepan-1-ylsulfonyl)benzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2863054.png)
![2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2863055.png)
![(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea](/img/structure/B2863056.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2863062.png)

![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2863065.png)
![2-[3-Cyclopropyl-6-(2-thienyl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2863070.png)

